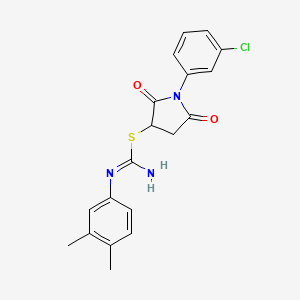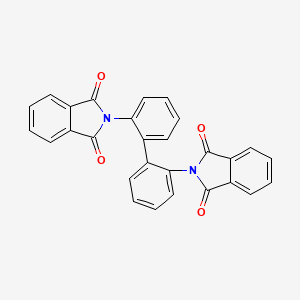![molecular formula C14H10Cl3NO2 B11560003 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol](/img/structure/B11560003.png)
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is a synthetic compound known for its unique chemical structure and properties. It is often used in scientific research due to its ability to trigger immune responses in plants, making it a valuable tool in the study of plant immunity and the development of environmentally-safe pesticides .
Méthodes De Préparation
The synthesis of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with 3-chloro-4-methoxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the imino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of environmentally-safe pesticides and other agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol involves its interaction with specific molecular targets in plants. It activates pattern recognition receptors (PRRs) on the surfaces of plant cells, leading to the activation of pattern-triggered immunity (PTI). This immune response involves the production of reactive oxygen intermediates (ROIs), changes in ion fluxes, and the activation of defense-related genes .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-6-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol is part of a structural class of compounds known as phenyl-imino-methyl-phenol derivatives (PMPs). Similar compounds include:
2,4-Dichloro-6-[(E)-[(3-methoxyphenyl)imino]methyl]phenol: Known for its strong immune-triggering properties in plants.
3-Aminoanisole: Used in the synthesis of dyes and other organic compounds. The uniqueness of this compound lies in its specific chemical structure, which allows it to effectively trigger immune responses in plants, making it a valuable tool in agricultural and biological research.
Propriétés
Formule moléculaire |
C14H10Cl3NO2 |
|---|---|
Poids moléculaire |
330.6 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl3NO2/c1-20-13-3-2-10(6-11(13)16)18-7-8-4-9(15)5-12(17)14(8)19/h2-7,19H,1H3 |
Clé InChI |
KRIUSJUDMDBZKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B11559924.png)

![4-chloro-2-[(E)-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11559928.png)

![2-[(2-methylphenyl)amino]-N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11559934.png)
![2-methyl-N-(2-{[(2E)-2-(3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559949.png)
![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B11559953.png)
![N-[(1Z)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11559955.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(phenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11559956.png)
![2-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11559958.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11559968.png)
![4-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11559970.png)
![bis(4-{(E)-[(4-nitrophenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B11559971.png)
![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559982.png)
